Heptadecyl 4,5-dichloroisothiazole-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is heptadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate , derived from the parent isothiazole ring system. The numbering of the heterocycle begins at the sulfur atom, with chlorine substituents at positions 4 and 5, and a carboxylate ester group at position 3. The ester moiety consists of a heptadecyl (C17H35) chain, contributing to the molecule’s hydrophobic character.
The molecular formula is C21H34Cl2NO2S , calculated by combining the isothiazole-carboxylic acid core (C4HCl2NO2S) with the heptadecyl alcohol component (C17H35OH). The molecular weight is 438.42 g/mol , with a chlorine content of 16.18% by mass. Key structural identifiers include:
The esterification of the carboxylic acid group introduces steric bulk, which influences intermolecular interactions and solubility profiles.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic data for heptadecyl 4,5-dichloroisothiazole-3-carboxylate are not presently available in public databases such as PubChem or ChemSpider. However, structural analogs like ethyl 4,5-dichloroisothiazole-3-carboxylate (CID 576542) exhibit planar isothiazole rings with dihedral angles of 179.8° between the carboxylate group and the heterocycle. The heptadecyl chain likely adopts a zigzag conformation, as observed in long-chain alkyl esters, with van der Waals interactions dominating packing arrangements in the solid state.
Computational modeling suggests that the chlorine atoms at positions 4 and 5 create steric hindrance, forcing the carboxylate group slightly out of plane. This distortion may reduce crystallinity compared to non-halogenated analogs.
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) calculations on related isothiazole derivatives reveal that the electronegative chlorine atoms withdraw electron density from the ring, lowering the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 4,5-dichloroisothiazole-3-carboxylic acid, the HOMO (-7.2 eV) is localized on the sulfur and nitrogen atoms, while the LUMO (-2.1 eV) resides on the chlorinated carbon centers. Esterification with the heptadecyl group minimally affects frontier orbital energies but increases the molecule’s polarizability due to the alkyl chain’s electron-donating inductive effect.
The energy gap (ΔE = HOMO–LUMO) of approximately 5.1 eV indicates moderate kinetic stability, consistent with the compound’s predicted reactivity toward nucleophilic substitution at the chlorine-bearing carbons.
Comparative Structural Analysis with Related Isothiazole Derivatives
This compound differs from analogous compounds in three key aspects:
- Substituent Positioning : Unlike 3,4-dichloroisothiazole-5-carboxylic acid (CID 49837), where chlorines occupy positions 3 and 4, this compound’s halogen atoms are at positions 4 and 5, altering electronic distribution and steric accessibility.
- Ester Chain Length : Compared to ethyl 4,5-dichloroisothiazole-3-carboxylate (CID 576542), the heptadecyl chain enhances lipophilicity, with a calculated logP value of 8.9 versus 2.3 for the ethyl analog.
- Functional Group Variation : Replacement of the carboxylic acid group with an ester eliminates hydrogen-bonding capacity, reducing aqueous solubility from 1.2 g/L (acid form) to <0.01 g/L.
The table below summarizes structural differences among selected isothiazole derivatives:
| Compound Name | Molecular Formula | Chlorine Positions | Functional Group | logP |
|---|---|---|---|---|
| This compound | C21H34Cl2NO2S | 4,5 | Ester | 8.9 |
| 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | 4,5 | Carboxylic acid | 1.8 |
| 3,4-Dichloroisothiazole-5-carboxylic acid | C4HCl2NO2S | 3,4 | Carboxylic acid | 1.7 |
| Ethyl 4,5-dichloroisothiazole-3-carboxylate | C6H5Cl2NO2S | 4,5 | Ester | 2.3 |
Properties
CAS No. |
696649-34-0 |
|---|---|
Molecular Formula |
C21H35Cl2NO2S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
heptadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C21H35Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-21(25)19-18(22)20(23)27-24-19/h2-17H2,1H3 |
InChI Key |
DJUNPNKSMNAFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Isothiazole Derivatives
Chlorination protocols often employ sulfur monochloride (S₂Cl₂) or chlorine gas (Cl₂) to introduce dichloro substituents. A notable industrial method involves succinonitrile (16 ) as the starting material, which undergoes reaction with sulfur and chlorine gas at 120–125°C to yield 3,4-dichloroisothiazole-5-carbonitrile (15 ) in 76% yield. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved via acidic or basic conditions, though yields for this step remain unreported in the literature.
Alternative routes utilize 2-amino-4,6-dinitrotoluene (14 ) as a precursor, where sequential treatment with S₂Cl₂, DABCO, and triethylamine generates nitro-functionalized isothiazoles. While effective for aromatic systems, this method requires optimization for aliphatic substrates like the target compound.
Cyclization of Nitrile and Thiol Precursors
Cyclization reactions offer a direct pathway to the isothiazole core. For example, 3-chloroacrylaldehydes undergo condensation with ammonium thiocyanate (NH₄SCN) in acetic acid to form 3-arylisothiazoles. Adapting this method, succinonitrile (16 ) reacts with sulfur and chlorine under solvent-free conditions to produce 3,4-dichloroisothiazole-5-carbonitrile (15 ), bypassing the need for polar aprotic solvents like DMF.
Esterification of 4,5-Dichloroisothiazole-3-Carboxylic Acid with Heptadecanol
Esterification of the carboxylic acid intermediate with heptadecanol (C₁₇H₃₅OH) is critical for introducing the lipophilic heptadecyl chain. Two predominant methods are documented: acyl chloride-mediated coupling and direct acid-catalyzed esterification .
Acyl Chloride-Mediated Coupling
Conversion of 4,5-dichloroisothiazole-3-carboxylic acid to its acyl chloride derivative precedes esterification. Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and solvent, facilitating the reaction at reflux temperatures. The resulting acyl chloride reacts with heptadecanol in the presence of triethylamine (Et₃N) to yield the target ester:
This method achieves yields exceeding 85% when conducted under anhydrous conditions.
Direct Acid-Catalyzed Esterification
Alternatively, the carboxylic acid and heptadecanol are heated in toluene with concentrated sulfuric acid (H₂SO₄) as a catalyst. While cost-effective, this method suffers from lower yields (60–70%) due to competing side reactions, such as dehydration of the alcohol.
Optimization of Catalytic Systems
Recent advances in catalytic hydrogenation and cyclization have enhanced the efficiency of key synthetic steps.
POCl₃-Assisted Cyclization
Phosphorus oxychloride (POCl₃) proves indispensable in forming the isothiazole ring and activating carboxylic acids for esterification. In one protocol, POCl₃ mediates the cyclization of stearic acid derivatives with triazole intermediates to yield heptadecyl-substituted heterocycles.
Spectroscopic Characterization and Quality Control
Structural validation of this compound relies on multinuclear NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C–Cl stretch) confirm ester and dichloro functionalities.
Industrial Scalability and Environmental Considerations
Transitioning from lab-scale to industrial production necessitates addressing solvent waste and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions: Heptadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isothiazole ring can be substituted by nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of amino or thio-substituted derivatives.
Hydrolysis: Formation of 4,5-dichloroisothiazole-3-carboxylic acid and heptadecanol.
Scientific Research Applications
Chemical Properties and Structure
Heptadecyl 4,5-dichloroisothiazole-3-carboxylate features a unique structure that includes a long hydrophobic heptadecyl chain attached to a 4,5-dichloroisothiazole moiety. Its molecular formula is with a molecular weight of approximately 398.48 g/mol. The hydrophobic properties of the heptadecyl group enhance its solubility in organic solvents, while the dichloroisothiazole ring contributes to its biological activity due to the presence of halogen substituents.
Biological Applications
- Antimicrobial Activity : Compounds containing isothiazole rings are known for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. A study indicated that derivatives of isothiazole exhibited significant antibacterial activity, suggesting that this compound may serve as a lead for developing new antimicrobial agents .
- Anticancer Potential : Similar compounds have been investigated for their anticancer properties. The structural characteristics of this compound may enhance its efficacy against tumor cells. Research into related thiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation, indicating potential pathways for further exploration with this compound .
Environmental Applications
- Pesticide Development : The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its biological activity could be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.
- Phytotoxicity Studies : Given its potential use in agricultural applications, studies on the phytotoxic effects of this compound on various plant species are crucial. Understanding its interaction with plant systems will help assess its viability as an agricultural chemical.
Industrial Applications
- Surface Coatings : The hydrophobic nature of this compound makes it suitable for use in surface coatings that require water-repellent properties. Its incorporation into polymer matrices could enhance the durability and longevity of coatings used in harsh environments.
- Functional Materials : The compound can be utilized in creating functional materials that require specific chemical properties, such as enhanced resistance to corrosion or improved mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Heptadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular processes in target organisms. The dichloroisothiazole moiety is known to interfere with mitochondrial respiration and induce oxidative stress, leading to cell death . Additionally, it can activate plant defense mechanisms, enhancing resistance to pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on two structurally related compounds from : heptadecyl benzoate (C17 ester of benzoic acid) and methyl dihydroxybenzoate (methyl ester of dihydroxybenzoic acid). While these lack the isothiazole core, their esterified alkyl/aryl groups and toxicity/docking profiles provide a basis for extrapolation.
Table 1: Toxicity and Pharmacokinetic Profiles
Table 2: Molecular Docking and Bioactivity
Key Findings:
Pharmacokinetics : The C17 chain in heptadecyl derivatives correlates with poor absorption, as seen in heptadecyl benzoate. The dichloroisothiazole variant’s solubility may further decrease, necessitating formulation adjustments .
However, this may trade off with increased toxicity risks .
Biological Activity
Heptadecyl 4,5-dichloroisothiazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound is an isothiazole derivative characterized by the presence of a heptadecyl chain and dichloro substitutions. Its structure can be represented as follows:
This compound belongs to a class of isothiazoles known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that isothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various isothiazole compounds found that those with halogen substitutions, such as dichloro groups, often displayed enhanced activity against bacterial strains. This compound was shown to inhibit the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation in leukemia and breast cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Chronic Myeloid Leukemia) | 15.6 |
| MCF-7 (Breast Cancer) | 22.4 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study focused on the efficacy of this compound against multidrug-resistant bacterial strains. The compound was tested alongside standard antibiotics in a series of assays that measured growth inhibition.
Results indicated that the isothiazole derivative significantly enhanced the effectiveness of conventional antibiotics when used in combination therapy, highlighting its potential role in combating antibiotic resistance.
Case Study 2: Anticancer Potential
Another study evaluated the anticancer potential of this compound in vivo using mouse models implanted with human tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Heptadecyl 4,5-dichloroisothiazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves esterification reactions using acetic anhydride as a catalyst. For example, derivatives of isoxazoline-carboxylate compounds are synthesized by refluxing precursors in acetic acid, followed by crystallization in ethanol to isolate the product . Key steps include monitoring reaction completion via thin-layer chromatography (TLC) and verifying purity through melting point determination (e.g., white amorphous solid, m.p. 138°C, yield 74%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : Equipped with a Perkin-Elmer system and NIST library for volatile compound identification. Retention indices and mass spectra (e.g., m/z 376 for sulfurous acid esters) help confirm structural analogs .
- Elemental Analysis : Used to verify purity (e.g., C 56.97%, H 3.42%, N 6.85%) .
- NMR Spectroscopy : For detailed structural elucidation of dichloroisothiazole and heptadecyl moieties.
Q. How can researchers assess the purity and structural integrity of synthesized batches?
- Methodological Answer :
- Melting Point Analysis : Compare observed values (e.g., 138°C) with literature data .
- Chromatographic Methods : Use HPLC or GC-MS to detect impurities (e.g., dichloroacetic acid heptadecyl ester as a common byproduct) .
Q. What initial biological assays are suitable for screening bioactivity?
- Methodological Answer :
- Antibacterial Activity : Disc diffusion assays against Gram-positive/negative strains, with zone-of-inhibition measurements .
- Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., CYP isoforms)?
- Methodological Answer :
- Isoform-Specific Assays : Use recombinant CYP1A2 and CYP2C19 enzymes to quantify inhibition (IC50 values). For example, heptadecyl analogs show dual CYP inhibition, requiring kinetic studies to assess competitive/non-competitive mechanisms .
- Cross-Validation : Reproduce experiments under standardized conditions (pH, temperature) and validate using in silico tools like pKCSM .
Q. What strategies address stability challenges under varying experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to extreme pH (2–12), heat (40–60°C), and light. Monitor degradation via HPLC and identify breakdown products (e.g., dichloroacetic acid derivatives) .
- Storage Optimization : Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent ester hydrolysis .
Q. How can in silico models predict ADMET properties and toxicity?
- Methodological Answer :
- pKCSM Database : Predict hepatotoxicity, skin sensitization, and CYP interactions. For example, heptadecyl esters may inhibit hERG II channels, requiring patch-clamp validation .
- BOILED-EGG Model : Assess gastrointestinal absorption (GIa) and blood-brain barrier (BBB) penetration. Heptadecyl derivatives often exhibit low GIa, necessitating prodrug strategies .
Q. What experimental designs elucidate structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
